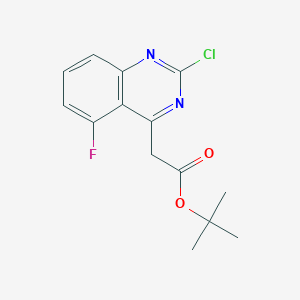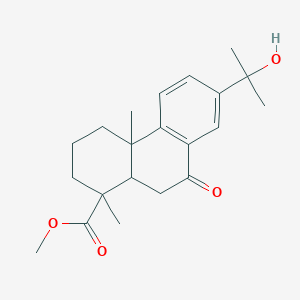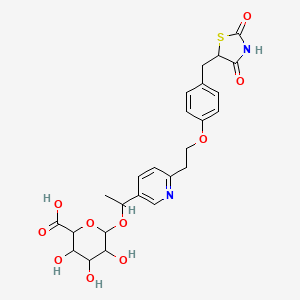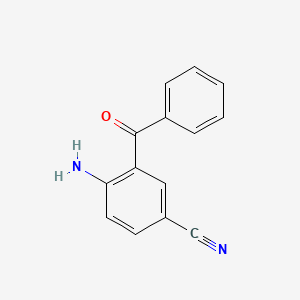
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- is a chemical compound that belongs to the class of sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzenesulfonamide group attached to an isoxazole ring, which is further substituted with an iodine atom and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methyl-3-isoxazolylamine.
Iodination: The 5-methyl-3-isoxazolylamine is then iodinated to introduce the iodine atom at the 4-position of the isoxazole ring.
Sulfonamide Formation: The iodinated intermediate is reacted with 4-aminobenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the sulfonamide group.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted isoxazole derivatives, oxidized or reduced sulfonamide compounds, and coupled products with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It may interact with DNA, leading to the inhibition of DNA replication and cell division.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as apoptosis and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-: Similar structure but lacks the iodine atom.
Benzenesulfonamide, 4-amino-N-(4-chloro-5-methyl-3-isoxazolyl)-: Similar structure with a chlorine atom instead of iodine.
Benzenesulfonamide, 4-amino-N-(4-bromo-5-methyl-3-isoxazolyl)-: Similar structure with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity.
Eigenschaften
CAS-Nummer |
1024-37-9 |
|---|---|
Molekularformel |
C10H10IN3O3S |
Molekulargewicht |
379.18 g/mol |
IUPAC-Name |
4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10IN3O3S/c1-6-9(11)10(13-17-6)14-18(15,16)8-4-2-7(12)3-5-8/h2-5H,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
FCLGWHGVNGNUQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


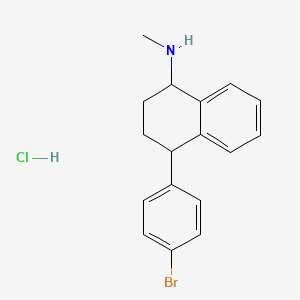

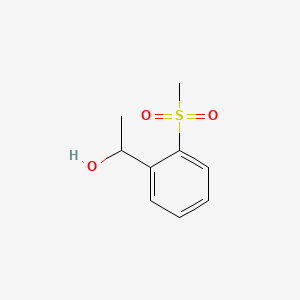
![13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol](/img/structure/B12293278.png)
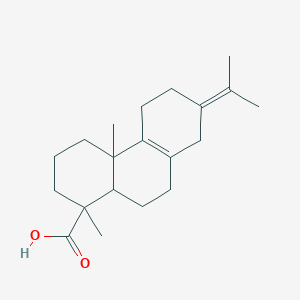
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12293300.png)
![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
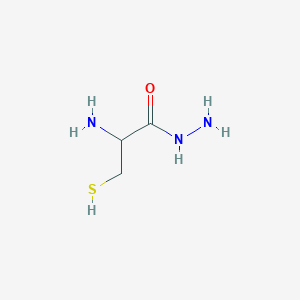
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)

